molecular formula C25H16N2O2 B14491068 7-(o-Nitrostyryl)benz(c)acridine CAS No. 63021-49-8

7-(o-Nitrostyryl)benz(c)acridine

Cat. No.: B14491068
CAS No.: 63021-49-8
M. Wt: 376.4 g/mol
InChI Key: HTKGLLSWBBPZFO-PFONDFGASA-N
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Description

7-(o-Nitrostyryl)benz[c]acridine is a chemical compound with the molecular formula C25H16N2O2 and a molecular weight of 376.41 g/mol It is a derivative of benz[c]acridine, characterized by the presence of a nitrostyryl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(o-Nitrostyryl)benz[c]acridine typically involves the condensation of benz[c]acridine with o-nitrostyrene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 7-(o-Nitrostyryl)benz[c]acridine are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(o-Nitrostyryl)benz[c]acridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Reduction: The major product is 7-(o-aminostyryl)benz[c]acridine.

    Substitution: Depending on the substituent introduced, various derivatives of 7-(o-Nitrostyryl)benz[c]acridine can be formed.

Mechanism of Action

The mechanism of action of 7-(o-Nitrostyryl)benz[c]acridine is primarily related to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound may also interact with various enzymes involved in DNA repair and replication, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benz[c]acridine: The parent compound, which lacks the nitrostyryl group.

    7-(p-Toluene-aminobenzo[c]acridine): A derivative with a toluene-aminobenzo group.

    N-(4-Methoxyphenyl)benzo[c]acridin-7-amine: Another derivative with a methoxyphenyl group.

Uniqueness

7-(o-Nitrostyryl)benz[c]acridine is unique due to the presence of the nitrostyryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to intercalate into DNA and may contribute to its potential anticancer activity .

Properties

CAS No.

63021-49-8

Molecular Formula

C25H16N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

7-[(Z)-2-(2-nitrophenyl)ethenyl]benzo[c]acridine

InChI

InChI=1S/C25H16N2O2/c28-27(29)24-12-6-2-8-18(24)14-15-20-21-10-4-5-11-23(21)26-25-19-9-3-1-7-17(19)13-16-22(20)25/h1-16H/b15-14-

InChI Key

HTKGLLSWBBPZFO-PFONDFGASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)/C=C\C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=CC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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